molecular formula C24H21N3O4 B2513401 2-(2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl)-5-(benzyloxy)phenol CAS No. 849919-05-7

2-(2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl)-5-(benzyloxy)phenol

Cat. No.: B2513401
CAS No.: 849919-05-7
M. Wt: 415.449
InChI Key: OOWGZKGUGRTIAH-UHFFFAOYSA-N
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Description

2-(2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl)-5-(benzyloxy)phenol is a diaryl pyrimidine derivative characterized by a central pyrimidine ring substituted with a 2-methoxyphenoxy group at position 5, a benzyloxy-substituted phenol moiety at position 4, and an amino group at position 2. This compound shares structural motifs with pharmaceuticals targeting protein-protein interactions, such as endothelin receptor antagonists (e.g., Bosentan, referenced in ) and viral entry inhibitors (e.g., SARS-CoV-2 spike protein binders in ). Its design leverages pyrimidine’s capacity for hydrogen bonding and aromatic stacking, while the 2-methoxy and benzyloxy substituents modulate solubility, metabolic stability, and target affinity .

Properties

IUPAC Name

2-[2-amino-5-(2-methoxyphenoxy)pyrimidin-4-yl]-5-phenylmethoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O4/c1-29-20-9-5-6-10-21(20)31-22-14-26-24(25)27-23(22)18-12-11-17(13-19(18)28)30-15-16-7-3-2-4-8-16/h2-14,28H,15H2,1H3,(H2,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOWGZKGUGRTIAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=CN=C(N=C2C3=C(C=C(C=C3)OCC4=CC=CC=C4)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl)-5-(benzyloxy)phenol typically involves multi-step organic reactions. One common approach is to start with a pyrimidine derivative, which undergoes a series of substitutions and coupling reactions. Key steps may include:

    Nucleophilic substitution: Introduction of the amino group on the pyrimidine ring.

    Etherification: Attachment of the methoxyphenoxy group via an ether bond.

    Benzylation: Introduction of the benzyloxy group through a benzylation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl)-5-(benzyloxy)phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to a quinone derivative.

    Reduction: The nitro group (if present) can be reduced to an amino group.

    Substitution: Halogenation or nitration can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine, and nitrating agents like nitric acid.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-(2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl)-5-(benzyloxy)phenol has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: Utilized in the development of organic semiconductors or as a building block for advanced materials.

    Biological Studies: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 2-(2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl)-5-(benzyloxy)phenol involves its interaction with specific molecular targets. For instance, it may bind to enzyme active sites or receptor binding pockets, thereby modulating their activity. The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents (Position) Target Protein/Receptor Binding Free Energy (kcal/mol) Key Properties Reference
2-(2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl)-5-(benzyloxy)phenol 2-methoxyphenoxy (5), benzyloxy (phenol) Not explicitly reported N/A High lipophilicity, moderate solubility Synthesized
AP-3-OMe-Ph () 3-methoxyphenyl (5) hACE2-S complex -8.2 Moderate affinity, improved metabolic stability
AP-NP () Naphthalen-2-yl (5) hACE2-S complex -9.1 High hydrophobicity, strong binding
2-[2-Amino-5-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]-5-[(4-fluorophenyl)methoxy]phenol () 4-methoxyphenyl (5), 4-fluorobenzyloxy Not reported N/A Enhanced electronic effects, stability
1-Amino-5-(4-methylbenzoyl)-4-(4-methylphenyl)pyrimidin-2(1H)-one () 4-methylbenzoyl (5), 4-methylphenyl (4) Biological activity unspecified N/A Non-planar conformation, hydrogen bonding

Key Observations:

Substituent Position and Binding Affinity: The 2-methoxyphenoxy group in the target compound may confer distinct steric and electronic effects compared to 3-methoxyphenyl (AP-3-OMe-Ph) or 4-methoxyphenyl (). Benzyloxy vs. Fluorobenzyloxy: The benzyloxy group in the target compound increases lipophilicity compared to the 4-fluorobenzyloxy group in ’s analogue, which may enhance membrane permeability but reduce aqueous solubility .

Computational Insights: AP-NP (), with a naphthyl group, exhibited the lowest binding free energy (-9.1 kcal/mol) to the hACE2-S complex due to enhanced hydrophobic interactions. The target compound’s benzyloxy group may mimic this effect but with reduced bulkiness .

Conformational Flexibility: ’s pyrimidine derivative showed non-planar conformation with dihedral angles >30°, influencing hydrogen-bonding capacity. The target compound’s substituents may enforce similar distortions, affecting receptor compatibility .

Metabolic and Pharmacokinetic Considerations

  • Renal Elimination : The 0.9% renal excretion of Bosentan () suggests that bulkier substituents (e.g., benzyloxy) in the target compound could further limit renal clearance, favoring hepatic routes .

Biological Activity

Overview

2-(2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl)-5-(benzyloxy)phenol is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that includes a pyrimidine core, an amino group, and various aromatic substituents, which contribute to its diverse interactions with biological systems.

Chemical Structure and Properties

  • Molecular Formula : C24H20N3O4
  • Molecular Weight : 420.44 g/mol
  • CAS Number : 850243-61-7

The structure of this compound allows for multiple functional interactions, making it a promising candidate for drug development and biological studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of functional groups enables the formation of various non-covalent interactions, including:

  • Hydrogen Bonds : Facilitates binding to active sites on enzymes.
  • Hydrophobic Interactions : Enhances stability and specificity of binding.
  • π-π Stacking : Contributes to the overall affinity for target biomolecules.

These interactions can lead to modulation of enzyme activity or receptor signaling pathways, potentially resulting in therapeutic effects.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit selective cytotoxicity towards cancer cells. For example, derivatives have shown significant inhibition of T-lymphoblastic cell lines with low cytotoxicity towards normal cells, indicating potential for targeted cancer therapies .

Neuroprotective Effects

Research has suggested that structural analogs of this compound may possess neuroprotective properties. Specifically, compounds with similar phenolic structures have demonstrated anti-amyloidogenic activity, which is crucial in the context of neurodegenerative diseases such as Alzheimer's . The presence of methoxy and phenoxy groups may enhance the ability to cross the blood-brain barrier (BBB), allowing for effective treatment strategies against neurodegeneration.

Case Studies

StudyFindingsRelevance
Wang et al. (2020)Investigated the anti-amyloidogenic properties of phenolic compounds. Found that specific substitutions increased inhibitory effects on amyloid aggregation.Supports potential use in Alzheimer's treatment.
ACS Journal (2022)Evaluated a series of pyrimidine derivatives for anticancer activity. Noted selective cytotoxicity in T-cell lines with minimal effects on normal cells.Highlights therapeutic potential in oncology.

Research Applications

The compound's unique structure allows it to serve various roles in scientific research:

  • Medicinal Chemistry : As a lead compound for drug design targeting specific enzymes or receptors.
  • Materials Science : In the synthesis of advanced materials with unique electronic properties.
  • Biological Studies : Investigation into its interactions with proteins and nucleic acids.

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